molecular formula C10H10ClNO3 B099153 4-Acetamidophenyl 2-chloroacetate CAS No. 17321-63-0

4-Acetamidophenyl 2-chloroacetate

Cat. No. B099153
CAS RN: 17321-63-0
M. Wt: 227.64 g/mol
InChI Key: XUUVNQDYDVGMBF-UHFFFAOYSA-N
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Patent
US04127671

Procedure details

22.8 g of p-acetamidophenyl chloroacetate were added in small portions to a solution of 7.5 g of diethylamine in 30 c.c. of triethylamine with stirring, while the temperature was maintained at between 40° C. and 50° C. with a bath of cold water if necessary. The process described in Example 1 was then followed to obtain 12 g of p-acetamidophenyl diethylaminoacetate hydrochloride melting point = 228° C.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13](=[O:15])[CH3:14])=[CH:8][CH:7]=1)=[O:4].[CH2:16]([NH:18][CH2:19][CH3:20])[CH3:17].C(N(CC)CC)C>O>[ClH:1].[CH2:16]([N:18]([CH2:2][C:3]([O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13](=[O:15])[CH3:14])=[CH:8][CH:7]=1)=[O:4])[CH2:19][CH3:20])[CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
ClCC(=O)OC1=CC=C(C=C1)NC(C)=O
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)N(CC)CC(=O)OC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.